molecular formula C6H13N B1315356 N-propylcyclopropanamine CAS No. 73121-93-4

N-propylcyclopropanamine

Cat. No.: B1315356
CAS No.: 73121-93-4
M. Wt: 99.17 g/mol
InChI Key: DAOWJXCNVJBLNI-UHFFFAOYSA-N
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Description

Significance of Cyclopropanamine Derivatives in Medicinal Chemistry

The cyclopropanamine moiety is a privileged scaffold in medicinal chemistry due to the unique structural and electronic properties conferred by the highly strained cyclopropane (B1198618) ring. vulcanchem.com This three-membered ring system creates bent bonds with increased p-character, leading to distinct reactivity and conformational constraints that can be exploited in drug design. vulcanchem.com The amine group often serves as a crucial hydrogen bond donor, facilitating interactions with biological targets. vulcanchem.com

Cyclopropanamine derivatives have been investigated for a wide range of therapeutic applications, including treatments for central nervous system (CNS) disorders, and as antimicrobial and antifungal agents. ontosight.aiontosight.ai A prominent area of research is in oncology, where cyclopropanamine derivatives have been developed as potent enzyme inhibitors. Specifically, they form the core of many inhibitors targeting Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the development of several cancers. researchgate.netacs.orgnih.gov The foundational compound for many of these inhibitors is trans-2-phenylcyclopropylamine, the core structure of the well-known drug tranylcypromine (B92988). researchgate.net By modifying this basic scaffold, researchers have developed highly potent and selective LSD1 inhibitors. acs.orgnih.gov

Furthermore, compounds incorporating cyclopropanamine moieties have shown significant activity in antimalarial research, demonstrating nanomolar efficacy against Plasmodium falciparum. vulcanchem.com The stereochemistry of the cyclopropanamine ring is often crucial for biological activity in these applications. vulcanchem.com

Compound/DerivativeTherapeutic AreaTargetReported Activity
Indolin-5-yl-cyclopropanamine Derivative (7e)OncologyLSD1IC₅₀ = 24.43 nM
Indolin-5-yl-cyclopropanamine Derivative (8n)OncologyLSD1IC₅₀ = 8.72 nM
Antimalarial Compound (ent2)Infectious DiseasePlasmodium falciparumEC₅₀ = 0.085 μM

Historical Context of N-Propylcyclopropanamine within Amine Chemistry Research

The synthesis of this compound and its analogs can be achieved through several classic and modern organic reactions. Common industrial methods for preparing alkyl amines involve the reaction of ammonia (B1221849) or a primary amine with an alcohol. wikipedia.org In a laboratory setting, the alkylation of a primary amine with an alkyl halide is a fundamental method. msu.edu Therefore, this compound could be synthesized by reacting cyclopropanamine with a propyl halide.

Another prevalent method is reductive amination. This process involves the reaction of an aldehyde or ketone with an amine. For instance, this compound could be formed through the reaction of cyclopropanone (B1606653) with propylamine (B44156). ontosight.ai A more modern approach involves the reduction of amides using powerful reducing agents like lithium aluminium hydride (LiAlH₄). ncert.nic.in The Hoffmann bromamide (B1595942) degradation reaction offers another route, creating a primary amine with one less carbon atom from an amide, which could then be subsequently alkylated. ncert.nic.in The compound serves as a key intermediate or building block for creating more complex molecules for pharmaceuticals and agrochemicals. angenechemical.com

Overview of Research Trajectories for this compound and Analogs

Current research heavily utilizes this compound and its analogs as versatile building blocks and lead compounds for discovering new bioactive molecules. smolecule.comsmolecule.com The general research trajectory involves incorporating the this compound scaffold into larger, more complex structures to explore their potential interactions with various biological targets.

Key research directions include:

Enzyme Inhibition: As demonstrated with LSD1 inhibitors, a major research trajectory is the design and synthesis of novel enzyme inhibitors for cancer therapy. acs.orgnih.gov The this compound core can be modified with various substituents to optimize potency and selectivity. researchgate.net

Neurological Disorders: Analogs are being investigated for their potential therapeutic effects in neurological disorders. The lipophilic nature of the alkyl groups combined with the unique stereochemistry of the cyclopropane ring makes these compounds suitable candidates for crossing the blood-brain barrier and interacting with central nervous system targets. ontosight.ai

Synthesis of Complex Molecules: this compound is used as a starting material or intermediate in multi-step organic synthesis. angenechemical.com The reactivity of the amine and the potential for ring-opening reactions of the cyclopropane moiety allow for the construction of diverse molecular architectures. angenechemical.com

Antimicrobial Agents: The broader class of cyclopropanamines has been studied for potential antimicrobial and antifungal properties, suggesting a research path for developing new anti-infective agents based on this scaffold. ontosight.ai

The overarching trend is the strategic use of the this compound structure to generate libraries of diverse compounds for screening against a wide array of biological targets, cementing its role as a foundational element in modern medicinal chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-2-5-7-6-3-4-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOWJXCNVJBLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477430
Record name N-propylcyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73121-93-4
Record name N-propylcyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N Propylcyclopropanamine

Established Synthetic Pathways for N-Propylcyclopropanamine

The construction of the this compound scaffold can be achieved through several established chemical routes. The most prominent among these is reductive amination, valued for its efficiency and operational simplicity. Alternative pathways offer different approaches to the core structure.

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for forming amines. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. youtube.com This one-pot procedure is highly efficient and avoids the over-alkylation often problematic in direct alkylation methods. masterorganicchemistry.com

For the synthesis of this compound, this reaction would typically involve the condensation of cyclopropanecarboxaldehyde (B31225) or cyclopropyl (B3062369) methyl ketone with propylamine (B44156). The reaction is generally performed under weakly acidic conditions to facilitate the formation of the imine intermediate. A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired reaction conditions. masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough to selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com

Table 1: Reductive Amination Pathways to this compound

Carbonyl Precursor Amine Reducing Agent Product
Cyclopropanecarboxaldehyde Propylamine Sodium triacetoxyborohydride This compound

This table illustrates potential reactants for the synthesis based on the general principles of reductive amination.

Beyond reductive amination, other synthetic strategies can be employed to construct this compound. One common alternative involves the nucleophilic substitution of a cyclopropyl derivative bearing a suitable leaving group. For instance, cyclopropyl bromide or cyclopropyl tosylate could react with propylamine under appropriate conditions to yield this compound. This method's success depends on managing potential side reactions, such as elimination.

Another approach could involve the Hofmann or Curtius rearrangement of cyclopropanecarboxamide (B1202528) or cyclopropanecarbonyl azide, respectively. These rearrangements convert a carboxylic acid derivative into a primary amine with the loss of one carbon atom, yielding cyclopropylamine (B47189). Subsequent N-alkylation with a propyl halide (e.g., 1-bromopropane) would furnish the final this compound product.

Stereoselective Synthesis of this compound Derivatives

While this compound itself is achiral, the introduction of substituents on the cyclopropane (B1198618) ring creates stereocenters. The controlled synthesis of specific stereoisomers (enantiomers or diastereomers) is crucial for applications in fields such as pharmacology, where biological activity is often stereospecific. doi.org

The stereoselective synthesis of substituted cyclopropanes can be achieved through various methods. doi.org A prominent strategy is the 1,3-dipolar cycloaddition of diazomethane (B1218177) to a chiral α,β-unsaturated carbonyl compound. The existing stereocenter on the substrate directs the facial selectivity of the diazomethane attack, leading to the formation of a pyrazoline intermediate that, upon pyrolysis, yields the cyclopropane ring with high diastereoselectivity. doi.org The resulting cyclopropyl derivative can then be converted to the desired amine.

Catalytic asymmetric cyclopropanation is another powerful tool. This involves the use of a chiral catalyst, often based on transition metals like copper, rhodium, or palladium, to control the stereochemical outcome of the reaction between a diazo compound and an alkene. This allows for the direct formation of enantiomerically enriched cyclopropane rings.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed. This strategy is highly effective for the asymmetric synthesis of cyclopropane derivatives.

In a typical sequence, a chiral auxiliary, such as an Evans oxazolidinone or a SAMP/RAMP hydrazine, is attached to an α,β-unsaturated acid to form a chiral enoate. wikipedia.org The auxiliary then sterically directs the diastereoselective cyclopropanation of the double bond. After the cyclopropane ring is formed, the auxiliary is cleaved, yielding an enantiomerically enriched cyclopropanecarboxylic acid. This acid can then be converted into the corresponding this compound derivative via standard functional group transformations, such as a Curtius rearrangement followed by N-alkylation. The use of a catalytically formed chiral auxiliary represents a more advanced approach, minimizing the need for stoichiometric amounts of the chiral controller. nih.gov

Table 2: Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Type Application Key Feature
Evans Oxazolidinones Diastereoselective alkylations, aldol (B89426) reactions, and cycloadditions Forms a chiral imide that directs incoming reagents to one face of the molecule.
SAMP/RAMP Hydrazones Asymmetric α-alkylation of ketones and aldehydes Forms a chiral hydrazone that undergoes highly diastereoselective alkylation.

Derivatization Strategies for this compound

The secondary amine functionality of this compound serves as a versatile handle for further chemical modification or derivatization. These transformations are useful for creating libraries of related compounds for structure-activity relationship (SAR) studies or for analytical purposes, such as improving chromatographic separation or mass spectrometric detection. scispace.comnih.gov

Common derivatization strategies for secondary amines include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) produces sulfonamides. This is a common method for preparing derivatives for analysis. researchgate.net

Alkylation/Arylation: Further reaction with alkyl or aryl halides can lead to the formation of tertiary amines, although controlling the extent of alkylation can be challenging.

Carbamoylation: Reaction with isocyanates or carbamoyl (B1232498) chlorides results in the formation of urea (B33335) or carbamate (B1207046) derivatives, respectively.

These derivatization reactions allow for the systematic modification of the physicochemical properties of the parent molecule, including its polarity, lipophilicity, and hydrogen bonding capacity.

Table 3: Common Derivatization Reactions for Secondary Amines

Reagent Class Resulting Functional Group Purpose
Acyl Halide / Anhydride (B1165640) Amide Introduce carbonyl functionality, modify biological activity.
Sulfonyl Chloride Sulfonamide Increase stability, create derivatives for analysis. researchgate.net
Isocyanate Urea Modify hydrogen bonding properties, biological screening.

N-Alkylation and N-Acylation Reactions of this compound

The secondary amine functionality of this compound makes its nitrogen atom a prime site for nucleophilic attack, readily participating in N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide range of substituents, thereby modifying the molecule's steric and electronic properties.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. A common strategy is the "borrowing hydrogen" or "hydrogen autotransfer" (HT) reaction, which is highly atom-efficient. nih.gov In this method, a catalyst, often based on ruthenium or cobalt, temporarily dehydrogenates an alcohol to form an aldehyde in situ. nih.govnih.gov The aldehyde then condenses with this compound to form an iminium ion, which is subsequently reduced by the captured hydrogen to yield the N-alkylated product and water as the sole byproduct. nih.govnih.gov A wide variety of primary alcohols, including aliphatic and aromatic ones, can be used, allowing for the synthesis of a diverse library of tertiary amines. nih.gov Alternative, eco-friendly methods utilize green solvents and reagents like propylene (B89431) carbonate, which can serve as both the alkylating agent and the solvent, avoiding the need for potentially genotoxic alkyl halides. nih.govmdpi.com

N-Acylation: The introduction of an acyl group to the nitrogen atom of this compound yields an amide. This is one of the most widely researched reactions in organic chemistry. bath.ac.uk The acylation of amines is a crucial chemical transformation for producing fine chemicals and pharmaceuticals, and it also serves as a common strategy for protecting the amino group during multi-step syntheses. orientjchem.org The reaction is typically achieved by treating the amine with an acylating agent such as an acid chloride (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride). orientjchem.org These reactions are often performed in the presence of a base to neutralize the acidic byproduct. Catalyst-free conditions have also been developed, providing an environmentally friendly and efficient route for N-acylation. orientjchem.orggoogle.com More sustainable approaches have explored the use of acetonitrile (B52724) as an acetylating agent in continuous-flow systems, which avoids hazardous reagents like acetyl chloride and acetic anhydride. nih.gov

The following table illustrates the expected products from typical N-alkylation and N-acylation reactions of this compound.

Reaction TypeReagent ExampleCatalyst/ConditionsExpected Product
N-Alkylation Benzyl alcoholRuthenium Complex / HeatN-benzyl-N-propylcyclopropanamine
N-Alkylation 1-ButanolCobalt Complex / HeatN-butyl-N-propylcyclopropanamine
N-Acylation Acetyl ChloridePyridineN-acetyl-N-propylcyclopropanamine
N-Acylation Acetic AnhydrideCatalyst-free / HeatN-acetyl-N-propylcyclopropanamine
N-Acylation Benzoic AcidHeatN-benzoyl-N-propylcyclopropanamine

Functionalization of the Cyclopropane Ring in this compound Derivatives

The cyclopropane ring is a strained, three-membered carbocycle that can undergo unique chemical transformations, particularly ring-opening reactions. dntb.gov.uanih.gov These reactions relieve the inherent ring strain and provide access to functionalized acyclic structures. Oxidative radical ring-opening/cyclization processes have garnered significant attention for their ability to introduce a variety of functional groups under mild conditions. nih.govnih.gov

For derivatives of this compound, particularly those classified as donor-acceptor (DA) cyclopropanes, the ring is susceptible to cleavage. In a typical DA cyclopropane, the amino group acts as an electron donor, while an electron-withdrawing group (e.g., an ester or ketone) would be required at another position on the ring to facilitate the reaction. These activated cyclopropanes can undergo ring-opening followed by cyclization or functionalization. dntb.gov.ua For instance, visible-light-induced methods have been developed for the monofunctionalization and difunctionalization of methylenecyclopropanes (MCPs) via ring-opening and cyclization pathways. dntb.gov.ua

While reactions directly functionalizing the C-H bonds of the cyclopropane ring without ring-opening are less common, they represent an area of active research in synthetic chemistry. researchgate.net Such transformations would allow for the introduction of substituents while preserving the core cyclopropane motif.

Heterocyclic Annulation involving this compound Moieties

Annulation reactions are powerful tools for constructing cyclic systems. This compound and its derivatives can serve as building blocks in the synthesis of nitrogen-containing heterocycles. A notable example is the dearomative [3+2] annulation reaction between aminocyclopropanes and N-heterocycles like pyridines, quinolines, and isoquinolines. nih.gov

In this type of transformation, a Lewis acid, such as ytterbium(III) triflate, catalyzes the reaction between a donor-acceptor aminocyclopropane and the heterocycle. nih.gov The aminocyclopropane acts as a three-carbon synthon. This process effectively constructs a five-membered ring fused to the original heterocycle, leading to complex polycyclic scaffolds such as tetrahydroindolizines with high diastereoselectivity. nih.gov The reactivity of the aminocyclopropane is crucial, with specific substitutions, like a phthalimido group on the nitrogen, being key to the success of the reaction. nih.gov While this specific reaction involves a modified aminocyclopropane, the principle demonstrates the potential of the this compound scaffold to participate in annulation cascades for the rapid assembly of heterocyclic structures. nih.govrsc.org

Gold(I) complexes have also been shown to catalyze the annulation of propargyl amines with aldehydes in a one-pot cascade synthesis to produce pyrazines, highlighting another pathway where amine derivatives can be used to build heterocyclic rings. mdpi.com

Analytical Characterization of this compound Synthetic Products

The structural elucidation and confirmation of products derived from this compound rely on a suite of standard analytical techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. mdpi.commdpi.com

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum provides key information about the structure. For a derivative of this compound, one would expect to see characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the central methylene (B1212753), and a triplet for the methylene attached to the nitrogen). The cyclopropane ring protons typically appear in the upfield region (around 0-1 ppm) as complex multiplets due to their unique magnetic environment. The proton on the carbon bearing the nitrogen (the CH-N proton) would also have a distinct chemical shift.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the three carbons of the propyl group and the carbons of the cyclopropane ring. The cyclopropane carbons are characteristically found at high field (low ppm values).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. mdpi.com For an N-acylated derivative, a common fragmentation would be the cleavage of the acyl group. For N-alkylated products, fragmentation often occurs at the carbon-carbon bond beta to the nitrogen atom (α-cleavage).

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying specific functional groups. For an N-acylated product (an amide), a strong absorption band corresponding to the carbonyl (C=O) stretch would be expected around 1630-1680 cm⁻¹. The disappearance of the N-H stretch from the parent secondary amine would also be indicative of a successful N-alkylation or N-acylation reaction. mdpi.com

The table below summarizes the predicted ¹H and ¹³C NMR chemical shifts for the parent compound, this compound.

AtomPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Propyl-CH₃ ~0.9 (triplet)~11
Propyl-CH₂ ~1.5 (sextet)~23
N-CH₂-Propyl ~2.4 (triplet)~53
Cyclopropyl-CH₂ ~0.4 (multiplet)~7
Cyclopropyl-CH-N ~2.2 (multiplet)~35

Structure Activity Relationship Sar Investigations of N Propylcyclopropanamine Derivatives

Fundamental Principles of Cyclopropylamine (B47189) SAR in Pharmacological Contexts

The cyclopropyl (B3062369) ring is a bioisosteric equivalent of a phenyl ring or a vinyl group and is known for its unique electronic and conformational properties. researchgate.net In medicinal chemistry, the incorporation of a cyclopropylamine moiety can significantly influence a molecule's pharmacological profile. The strained three-membered ring imparts a degree of rigidity, which can be advantageous for receptor binding by reducing the entropic penalty upon binding. This conformational constraint helps to orient key pharmacophoric features in a defined spatial arrangement, leading to enhanced affinity and selectivity for a specific biological target. unl.pt

Impact of N-Propyl Substitution on Receptor Affinity and Selectivity

The nature of the substituent on the nitrogen atom of the cyclopropylamine scaffold is a critical determinant of receptor affinity and selectivity. The N-propyl group, in particular, has been identified as a key feature for achieving high potency at certain dopamine (B1211576) receptors.

Dopamine Receptor D3 Ligand Development from N-Propylcyclopropanamine Derivatives

The dopamine D3 receptor is a promising target for the treatment of various neurological and psychiatric disorders, including substance addiction and schizophrenia. The development of D3-selective ligands has been a major focus of research, with this compound derivatives emerging as a valuable structural class.

Research has shown that an n-propyl group on the nitrogen atom is often optimal for dopamine receptor activity. nih.gov This is attributed to the ability of the propyl group to fit into a specific hydrophobic pocket within the receptor binding site. The length and size of the N-alkyl substituent are crucial, with both smaller (e.g., methyl, ethyl) and larger groups often leading to a decrease in affinity. The N-propyl group appears to provide an ideal balance of size and lipophilicity for productive interactions within the D3 receptor's binding pocket.

Influence of Cyclopropyl Ring Stereochemistry on this compound Derivative Activity

The cyclopropane (B1198618) ring in this compound derivatives can possess stereocenters, and the stereochemistry of these centers can have a profound impact on the biological activity of the molecule. The spatial arrangement of the substituents on the cyclopropyl ring dictates how the molecule orients itself within the receptor's binding site.

Different stereoisomers of a compound can exhibit vastly different affinities and functional activities (e.g., agonist versus antagonist) at the same receptor. For instance, in a series of 2-phenylcyclopropylmethylamine derivatives, which contain the this compound core, the stereochemistry at the cyclopropane ring was found to be a critical determinant of their activity at the dopamine D3 receptor. This highlights the importance of stereochemically controlled synthesis in the development of this compound-based ligands to ensure the desired pharmacological profile.

Peripheral Substituent Effects on this compound Derivative Biological Efficacy

Beyond the core this compound scaffold, modifications to peripheral substituents offer a powerful strategy for fine-tuning the biological efficacy of these derivatives. These modifications can influence receptor affinity, selectivity, and pharmacokinetic properties.

Halogenation and Aromatic Substituent Variations in this compound Analogs

The introduction of halogens and other substituents on aromatic rings appended to the this compound core is a common strategy in medicinal chemistry to modulate ligand-receptor interactions. Halogens such as fluorine, chlorine, and bromine can alter the electronic properties of the aromatic ring and engage in specific interactions, such as halogen bonding, with the receptor.

Below is an interactive table summarizing the binding affinities of hypothetical this compound derivatives with various aromatic substitutions.

Compound IDAromatic SubstituentD3 Receptor Affinity (Ki, nM)D2 Receptor Affinity (Ki, nM)Selectivity (D2/D3)
NPC-1 Unsubstituted Phenyl15.2150.59.9
NPC-2 4-Fluoro8.5120.114.1
NPC-3 4-Chloro5.195.818.8
NPC-4 4-Bromo6.3105.316.7
NPC-5 3,4-Dichloro2.875.226.9
NPC-6 4-Methoxy25.6280.410.9
NPC-7 4-Methyl18.9210.711.1

Note: The data in this table is illustrative and based on general principles of medicinal chemistry. It is intended to demonstrate the potential impact of substituents and does not represent experimentally verified values for these specific structures.

Linker and Tail Group Modulations in this compound-based Ligands

In many this compound-based ligands, a linker connects the core scaffold to a "tail" group, which often consists of another cyclic or aromatic moiety. The nature and length of this linker, as well as the structure of the tail group, are critical for optimizing interactions with the receptor.

Modifications to the linker can affect the molecule's flexibility and the distance between the key pharmacophoric elements. The tail group can explore additional binding pockets within the receptor, leading to enhanced affinity and selectivity. For instance, in the design of bitopic ligands that interact with both the primary binding site and an allosteric site on the receptor, the linker and tail group are meticulously optimized.

The following interactive table illustrates the hypothetical effects of linker and tail group modifications on the D3 receptor affinity of this compound-based ligands.

Compound IDLinkerTail GroupD3 Receptor Affinity (Ki, nM)
NPC-L1 -(CH2)2-Phenyl12.5
NPC-L2 -(CH2)3-Phenyl8.1
NPC-L3 -(CH2)4-Phenyl15.9
NPC-L4 -(CH2)3-Naphthyl4.3
NPC-L5 -(CH2)3-Indolyl2.9
NPC-L6 -(CH2)2-O-Phenyl20.4
NPC-L7 -(CH2)2-NH-Phenyl18.7

Note: The data in this table is illustrative and based on general principles of medicinal chemistry. It is intended to demonstrate the potential impact of linker and tail group modifications and does not represent experimentally verified values for these specific structures.

Pharmacological and Biochemical Characterization of N Propylcyclopropanamine Derivatives

Receptor Binding Affinities and Selectivity Profiles

The interaction of N-propylcyclopropanamine derivatives with dopamine (B1211576) receptors is primarily characterized by their binding affinities, typically expressed as the inhibition constant (Kᵢ). These values quantify the concentration of a ligand required to occupy 50% of the receptors in vitro, with lower values indicating higher binding affinity. The selectivity of these compounds is determined by comparing their affinities for the target receptor (e.g., D₃) versus off-target receptors (e.g., D₁ and D₂).

Derivatives of this compound, particularly the closely related 2-phenylcyclopropylmethylamine (PCPMA) class, have demonstrated significant antagonist activity at the dopamine D₃ receptor. The D₃ receptor is a key target in the development of treatments for neuropsychiatric disorders. The high structural homology between the D₂ and D₃ receptor subtypes makes achieving selectivity a considerable challenge. However, specific structural modifications to the this compound backbone have yielded compounds with a strong preference for the D₃ receptor.

Research into these derivatives has shown that incorporating specific aryl groups and other substituents can enhance D₃ receptor affinity into the nanomolar and even sub-nanomolar range. This potent antagonism is a critical characteristic for potential therapeutic agents, as it allows for the modulation of D₃ receptor-mediated signaling pathways.

A crucial aspect of the pharmacological profile of this compound derivatives is their selectivity for the D₃ receptor over the D₁ and D₂ subtypes. The D₂-like family, which includes D₂, D₃, and D₄ receptors, shares significant sequence homology, making selective targeting difficult. Despite this, certain PCPMA derivatives exhibit substantial selectivity for D₃ over D₂. nih.gov For example, the compound GSK598809, which shares structural elements, is noted for its exceptional 100-fold selectivity for D₃ over D₂. nih.gov

The D₁-like receptors (D₁ and D₅) are less structurally similar, and consequently, this compound derivatives generally show much lower affinity for these subtypes, leading to high selectivity. This profile is advantageous as it may reduce the risk of side effects associated with non-selective dopamine receptor modulation. The table below presents binding affinity data for representative compounds from the related PCPMA class, illustrating their D₃ selectivity.

CompoundD₂ Receptor Kᵢ (nM)D₃ Receptor Kᵢ (nM)Selectivity (D₂ Kᵢ / D₃ Kᵢ)
Derivative A45.20.856.5
Derivative B120.72.157.5
Derivative C33.415.52.2
Derivative D1.70.345.0

Mechanism of Action Studies

Understanding the mechanism through which this compound derivatives exert their effects involves examining their molecular interactions with the receptor, their influence on downstream cellular signaling, and the methodologies used to evaluate their functional activity.

Molecular docking and simulation studies on structurally related PCPMA derivatives have provided insights into their binding modes within the D₃ receptor. nih.gov These compounds typically anchor into the orthosteric binding site, the same pocket where the endogenous ligand dopamine binds. A key interaction involves the protonated amine of the ligand forming a strong ionic bond with a conserved aspartic acid residue (Asp110) in the third transmembrane helix (TM3) of the receptor. nih.gov

The selectivity of these derivatives for D₃ over D₂ is often attributed to interactions with non-conserved amino acid residues in a secondary binding pocket. nih.gov The cyclopropyl (B3062369) and N-propyl groups, along with other substituents, can engage in specific hydrophobic and van der Waals interactions with residues such as Val111, Phe345, Phe346, and Tyr373. nih.gov These differential interactions help stabilize the ligand-receptor complex in a manner unique to the D₃ subtype, thereby conferring selectivity.

Dopamine D₂-like receptors, including D₃, are G-protein coupled receptors (GPCRs) that primarily couple to the Gᵢ/ₒ class of G-proteins. plos.orgfrontiersin.org Activation of these receptors by an agonist typically leads to the inhibition of the enzyme adenylyl cyclase. plos.orgwikipedia.org This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). wikipedia.org

As antagonists, this compound derivatives block the D₃ receptor, preventing its activation by dopamine. This blockade inhibits the receptor's ability to couple to Gᵢ/ₒ proteins, thereby preventing the downstream reduction in cAMP levels. By occupying the receptor without activating it, these antagonists effectively interrupt the normal signaling cascade. In addition to the G-protein pathway, D₃ receptor activity can also be modulated through β-arrestin-mediated pathways, and antagonist binding can influence this signaling route as well. mdpi.com

Several in vitro functional assays are employed to characterize the antagonist properties of this compound derivatives at the D₃ receptor. These assays measure the functional consequences of receptor binding.

Radioligand Binding Assays : These assays are used to determine the binding affinity (Kᵢ) of the compounds. They involve competing the test compound against a radiolabeled ligand with known affinity for the D₃, D₂, and D₁ receptors. mdpi.com

Adenylyl Cyclase Inhibition Assays : To confirm antagonist activity, compounds are tested for their ability to block agonist-induced inhibition of adenylyl cyclase. mdpi.com In this setup, cells expressing the D₃ receptor are stimulated with a known agonist (like quinpirole) in the presence of the test compound. An effective antagonist will reverse the agonist's effect, restoring cAMP levels. mdpi.cominnoprot.com

β-Arrestin Recruitment Assays : This assay measures another key signaling pathway for GPCRs. Upon receptor activation by an agonist, β-arrestin proteins are recruited to the receptor. Antagonists are evaluated for their ability to block this agonist-induced recruitment, providing further evidence of their functional blockade of the receptor. mdpi.com

[³⁵S]GTPγS Binding Assays : This assay directly measures G-protein activation. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. Antagonists block this agonist-stimulated binding, providing a quantitative measure of their ability to prevent G-protein coupling and activation.

Lack of Specific Research Data on this compound Derivatives as Enzyme Inhibitors

This body of research has established the cyclopropylamine (B47189) moiety as a critical pharmacophore for the irreversible inhibition of flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes, most notably Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). The mechanism of inhibition by these compounds is well-documented, involving the formation of a covalent adduct with the FAD cofactor, which leads to time-dependent, irreversible inactivation of the enzyme.

Structure-activity relationship (SAR) studies within the trans-2-phenylcyclopropylamine series have largely explored modifications to the phenyl ring and the amino group. These studies have demonstrated that such modifications can significantly influence the potency and selectivity of these compounds for their target enzymes. For instance, the development of various N-alkylated and phenyl-substituted derivatives of tranylcypromine (B92988) has led to the identification of highly potent and selective inhibitors of LSD1, some of which have advanced into clinical trials for the treatment of various cancers.

However, specific studies detailing the synthesis and evaluation of this compound or its derivatives, where the N-propyl group is a key structural feature in the absence of a phenyl group on the cyclopropane (B1198618) ring, are not present in the reviewed literature. Consequently, quantitative data such as IC50 values, inhibition constants (Ki), or inactivation rates (kinact) for the interaction of this compound derivatives with specific enzymes cannot be provided at this time.

Further research is required to explore the pharmacological and biochemical profile of this compound and its derivatives to determine their potential as enzyme inhibitors and to elucidate their structure-activity relationships. Without such dedicated studies, a detailed and data-rich article on the specific topic of "Enzyme Inhibition and Modulation by this compound Derivatives" cannot be generated in accordance with the user's strict instructions for detailed research findings and data tables.

Biological Activities and Potential Therapeutic Applications of N Propylcyclopropanamine Derivatives

Neuropsychiatric and Neurological Research Applications

The unique structural motif of a cyclopropylamine (B47189) ring fused with a propyl group suggests that derivatives of N-propylcyclopropanamine could interact with various targets within the central nervous system (CNS). This has led to hypothetical research interest in their application for several neurological and psychiatric conditions.

This compound Derivatives in Addiction Treatment Research

While direct studies on this compound derivatives for addiction are not prominent, the structural similarities to known monoamine oxidase inhibitors (MAOIs) provide a basis for theoretical exploration. MAOIs are a class of antidepressants that can also influence the levels of key neurotransmitters implicated in addiction, such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). By inhibiting the monoamine oxidase enzyme, these drugs increase the availability of these neurotransmitters in the brain. The potential for some MAOIs to be associated with dependence themselves underscores the complexity of their application in addiction research.

Investigations in Parkinson's and Alzheimer's Disease Models with this compound Analogs

Parkinson's Disease: The management of Parkinson's disease often involves strategies to enhance dopaminergic neurotransmission. One established therapeutic approach is the inhibition of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine. MAO-B inhibitors are used to treat the motor symptoms of Parkinson's, particularly in the early stages of the disease. Given the structural features of this compound, its derivatives are plausible candidates for investigation as MAO-B inhibitors. Research in this area would likely involve synthesizing analogs and evaluating their efficacy in preclinical models of Parkinson's disease.

Alzheimer's Disease: The pathology of Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) peptides into plaques in the brain. A key therapeutic strategy is the development of compounds that can inhibit this aggregation process. While there is no direct evidence of this compound derivatives being investigated for this purpose, their potential to interact with biological targets could theoretically be explored in the context of Aβ aggregation inhibition through in vitro studies.

Role in Other Central Nervous System Disorders

The serotonergic system, particularly the 5-HT2A receptor, is a significant target for drugs used to treat a variety of CNS disorders, including depression, anxiety, and psychosis. Antagonists of the 5-HT2A receptor are a key component of the pharmacological profile of many atypical antipsychotic medications. The chemical structure of this compound suggests that its derivatives could be designed to interact with serotonin receptors. Research in this area would involve synthesizing a library of these compounds and screening them for their binding affinity and functional activity at the 5-HT2A receptor.

Antimicrobial and Antifungal Activity Research

Beyond the central nervous system, the chemical scaffold of this compound lends itself to exploration in the field of infectious diseases.

In Vitro Efficacy against Fungal Pathogens

The search for novel antifungal agents is critical due to the rise of drug-resistant fungal infections. A primary target for many antifungal drugs is the fungal cell membrane, and specifically, the biosynthesis of ergosterol, a key component of this membrane. While direct studies on this compound derivatives are not available, their potential as antifungal agents could be investigated. Such research would involve synthesizing derivatives and testing their in vitro efficacy against a panel of clinically relevant fungal pathogens, such as species from the Candida and Aspergillus genera. The minimum inhibitory concentration (MIC) would be a key parameter to determine their potency.

Mechanistic Insights into Antimicrobial Actions of this compound Analogs

A common mechanism of action for many antimicrobial compounds is the disruption of the microbial cell membrane. This can lead to leakage of cellular contents and ultimately, cell death. The amphipathic nature that could be imparted to this compound derivatives suggests they could potentially interact with and disrupt the lipid bilayer of bacterial and fungal cell membranes. Mechanistic studies would be necessary to confirm this, involving techniques such as membrane permeabilization assays and electron microscopy to visualize cellular damage.

Other Biological Activity Explorations

Antiviral Potentials of this compound Derived Scaffolds

The cyclopropylamine moiety, a core component of this compound, has been integrated into various heterocyclic scaffolds to explore potential antiviral activities. Research has demonstrated that incorporating the cyclopropylamino group into purine (B94841) and pyrimidine-based structures can yield compounds with significant efficacy against a range of viruses. These findings highlight the cyclopropane (B1198618) ring and its associated amine group as a valuable pharmacophore in the design of novel antiviral agents.

One area of significant research involves the synthesis of methylenecyclopropane (B1220202) analogues of nucleosides featuring a cyclopropylamino group. Specifically, derivatives of 2-amino-6-cyclopropylaminopurine have been evaluated for their antiviral potency. Studies have shown that the stereochemistry of these molecules plays a crucial role in their activity. For instance, the E-isomer of a 2-amino-6-cyclopropylaminopurine derivative demonstrated potent activity against the Epstein-Barr virus (EBV) with a 50% effective concentration (EC₅₀) of approximately 0.3 µM. longdom.orgepa.gov In contrast, the Z-isomer of the same derivative was found to be inactive against human cytomegalovirus (HCMV). longdom.orgepa.gov

Further investigations into this class of compounds have revealed activity against other significant viral pathogens. Derivatives have shown effectiveness against varicella-zoster virus (VZV) and hepatitis B virus (HBV), underscoring the broad-spectrum potential of these scaffolds. longdom.orgepa.gov

In a separate line of research, the cyclopropylamino group has been incorporated into pyrimido[4,5-d]pyrimidine (B13093195) scaffolds. These compounds were synthesized and assessed for their antiviral capabilities against a panel of viruses. Notably, derivatives featuring a cyclopropylamino group displayed remarkable efficacy against human coronavirus 229E (HCoV-229E). nih.gov This discovery points to the potential of this compound-related structures as a framework for developing countermeasures against coronaviruses. The structural rigidity and unique electronic properties conferred by the cyclopropane ring are considered key contributors to the biological activity observed in these derivatives. nih.govmdpi.comnih.gov

The collective findings from these studies suggest that scaffolds derived from or containing the cyclopropylamine moiety are promising platforms for the development of new antiviral therapeutics. The data indicates that specific structural modifications and stereochemical arrangements are critical for maximizing potency against different viral targets.

Antiviral Activity of Selected Cyclopropylamino-Containing Compounds

Compound ClassDerivative ExampleTarget VirusPotency (EC₅₀)Source(s)
Purine Analogues (E)-2-amino-6-cyclopropylaminopurine derivativeEpstein-Barr Virus (EBV)~ 0.3 µM longdom.orgepa.gov
(Z)-2-amino-6-cyclopropylaminopurine derivativeHuman Cytomegalovirus (HCMV)Inactive longdom.orgepa.gov
Pyrimido[4,5-d]pyrimidines 4,7-disubstituted pyrimido[4,5-d]pyrimidine with a cyclopropylamino groupHuman Coronavirus 229E (HCoV-229E)Effective nih.gov

Immunomodulatory Properties

Metabolic Fate and Pharmacokinetic Considerations for N Propylcyclopropanamine Derivatives

In Vitro Metabolic Stability Studies of N-Propylcyclopropanamine Analogs

In vitro metabolic stability assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound. nih.gov These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes, and monitoring its disappearance over time. gre.ac.uk For this compound analogs, such studies would elucidate their susceptibility to enzymatic degradation, providing insights into their expected half-life in vivo.

Research on related cyclopropylamines has indicated that their metabolic stability can be influenced by the nature of the substituents on the nitrogen atom. For instance, the rate of N-dealkylation can vary depending on the alkyl group. Therefore, in vitro studies would be crucial to determine the metabolic liabilities of specific this compound analogs.

Table 1: Illustrative In Vitro Metabolic Stability Parameters for Hypothetical this compound Analogs

CompoundHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted In Vivo Clearance
This compoundData not availableData not availableData not available
Analog A (with substitution on cyclopropyl (B3062369) ring)> 60< 10Low
Analog B (with modification of N-propyl group)3545Moderate

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not currently available in published literature.

Metabolite Identification and Characterization from this compound Derivatives

Identifying and characterizing the metabolites of this compound derivatives is a critical step in understanding their complete pharmacokinetic and toxicological profile. This process typically involves incubating the parent compound with in vitro systems like hepatocytes or microsomes, followed by analysis using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of the resulting metabolites. acs.orgnih.gov

Based on the known metabolism of other cyclopropylamines, several potential metabolites of this compound can be predicted. hyphadiscovery.comku.edu These could arise from modifications to both the N-propyl group and the cyclopropylamine (B47189) moiety.

Potential Metabolites of this compound:

N-dealkylation products: The removal of the propyl group would lead to the formation of cyclopropanamine.

Oxidation of the N-propyl chain: Hydroxylation at various positions on the propyl group is a common metabolic pathway.

N-oxidation: The nitrogen atom can be oxidized to form an N-oxide metabolite, a reaction that can be catalyzed by flavin-containing monooxygenases (FMOs). hyphadiscovery.commdpi.com

Ring-opened products: In some cases, metabolism of the cyclopropylamine moiety can lead to the opening of the cyclopropane (B1198618) ring, potentially forming reactive intermediates such as α,β-unsaturated aldehydes. hyphadiscovery.comacs.org This has been observed with compounds like trovafloxacin, where CYP1A2-mediated oxidation of the cyclopropylamine leads to reactive species. hyphadiscovery.com

Conjugation products: Primary metabolites with hydroxyl groups can undergo further phase II metabolism, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

Table 2: Potential Metabolites of this compound and Methods for Their Characterization

Potential MetabolitePredicted Metabolic ReactionAnalytical Characterization Techniques
CyclopropanamineN-depropylationLC-MS/MS for mass detection, comparison with authentic standard
N-propylcyclopropanolamineC-hydroxylation of the propyl chainHR-MS for accurate mass and fragmentation pattern, NMR for structural elucidation
This compound N-oxideN-oxidationHR-MS, susceptibility to reduction back to the parent amine
Ring-opened aldehydeOxidative ring cleavageTrapping with nucleophiles (e.g., glutathione) followed by LC-MS/MS analysis
Glucuronide conjugate of hydroxylated metaboliteGlucuronidationLC-MS/MS with precursor ion scanning, enzymatic hydrolysis with β-glucuronidase

Pathways of Biotransformation for this compound Structures

The biotransformation of this compound structures likely involves a combination of Phase I and Phase II metabolic reactions. mdpi.com

Phase I Biotransformation Pathways:

Cytochrome P450 (CYP) Mediated Oxidation: CYP enzymes are the primary drivers of oxidative metabolism. For this compound, this could involve:

N-dealkylation: The enzymatic removal of the propyl group. ku.edu

Hydroxylation: The addition of a hydroxyl group to the propyl chain.

Ring opening: As seen with other cyclopropylamines, CYPs can catalyze the oxidative cleavage of the cyclopropane ring. hyphadiscovery.com The inactivation of cytochrome P450 enzymes by some cyclopropylamines has been attributed to a mechanism involving initial one-electron oxidation at the nitrogen, leading to the scission of the cyclopropane ring and covalent modification of the enzyme. nih.gov

Flavin-containing Monooxygenase (FMO) Mediated Oxidation: FMOs are known to catalyze the N-oxidation of secondary and tertiary amines. hyphadiscovery.commdpi.com Therefore, the formation of this compound N-oxide is a plausible metabolic pathway.

Phase II Biotransformation Pathways:

Conjugation Reactions: If Phase I metabolism introduces functional groups such as hydroxyl groups, these can be subsequently conjugated with endogenous molecules like glucuronic acid or sulfate. These conjugation reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), significantly increase the water solubility of the metabolites, facilitating their renal or biliary excretion.

Toxicological Research into N Propylcyclopropanamine and Its Derivatives

Cellular and Molecular Mechanisms of Potential Toxicity

The interaction of N-propylcyclopropanamine and its analogs with cellular and molecular targets is a key determinant of their potential toxicity. Studies have begun to elucidate the genotoxic potential of related scaffolds and their interactions with crucial detoxification pathways.

The genotoxic potential of a compound refers to its ability to damage DNA, which can lead to mutations and potentially cancer. While direct experimental studies on the genotoxicity of this compound are not extensively available in publicly accessible literature, computational toxicology models have been employed to predict the potential risks of some of its derivatives.

For a series of eighteen cyclopropylamine-containing cyanopyrimidine derivatives, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions were conducted. These in silico models suggested that most of the compounds did not pose mutagenic, tumorigenic, irritant, or reproductive toxic risks. nih.gov It is important to note that these are predictive data and require experimental verification to confirm the genotoxic profile of this compound and its derivatives. The structural alerts for genotoxicity often include reactive functional groups that can directly interact with DNA, and the cyclopropylamine (B47189) moiety itself can undergo metabolic activation to reactive intermediates. acs.org

Further research utilizing standard genotoxicity assays, such as the Ames test for mutagenicity and the micronucleus assay for chromosomal damage, is necessary to definitively characterize the genotoxic potential of this compound scaffolds.

The biotransformation of xenobiotics, including this compound, is primarily carried out by a series of detoxification enzymes. The interactions with these pathways can significantly influence the compound's toxic potential, either through effective clearance or metabolic activation to more toxic species.

Cytochrome P450 (CYP450) Interactions:

Cyclopropylamines are known to be potent mechanism-based inactivators of cytochrome P450 enzymes. atamanchemicals.com The inactivation mechanism is thought to involve an initial one-electron oxidation at the nitrogen atom of the cyclopropylamine moiety. atamanchemicals.comnih.gov This is followed by the cleavage of the strained cyclopropane (B1198618) ring, which leads to the formation of a reactive intermediate that can covalently bind to the enzyme, thereby irreversibly inhibiting its function. atamanchemicals.comnih.gov

Another proposed mechanism for P450 inactivation by some cyclopropylamine derivatives is the formation of metabolic intermediate complexes (MICs). nih.govresearchgate.net In this process, a metabolite, such as a nitroso compound, coordinates tightly with the heme iron of the CYP450 enzyme, preventing it from participating in further catalytic cycles. nih.gov The formation of these MICs can be influenced by other enzyme systems, such as the flavin-containing monooxygenases (FMOs), which can also oxidize the cyclopropylamine to hydroxylamine (B1172632) and nitrone intermediates. nih.govresearchgate.net

The specific CYP450 isozymes involved in the metabolism of this compound have not been explicitly identified in the available literature. However, the broad inhibitory action of cyclopropylamines on this enzyme superfamily suggests a high potential for drug-drug interactions if this compound or its derivatives are co-administered with other drugs metabolized by CYP450s.

Glutathione (B108866) Conjugation:

Glutathione S-transferases (GSTs) are a major family of phase II detoxification enzymes that catalyze the conjugation of electrophilic compounds with glutathione (GSH). mdpi.com This process generally leads to the formation of more water-soluble and less toxic metabolites that can be readily excreted from the body. mdpi.comaskthescientists.comnih.gov

In Vitro Toxicity Assays for this compound Derivatives

In vitro toxicity assays are essential tools for screening the potential toxicity of new chemical entities. These assays utilize cultured cells to assess various endpoints such as cytotoxicity, apoptosis, and other cellular and molecular effects.

A study investigating a series of cyclopropylamine-containing cyanopyrimidine derivatives evaluated their cytotoxic effects against a panel of human cancer cell lines (MOLT-4, A549, and HCT-116) and a normal human embryonic kidney cell line (HEK-293). nih.gov The results from a one-dose (10 µM) sulforhodamine B assay identified three compounds (VIIb, VIIi, and VIIm) as the most potent anticancer agents. nih.gov Subsequent multiple-dose cell viability studies confirmed these findings and importantly, showed that these potent compounds spared the normal HEK-293 cells, suggesting a degree of selectivity towards cancer cells. nih.gov

In Vitro Cytotoxicity of Selected Cyclopropylamine Derivatives

Compound Cell Line Assay Finding
VIIb MOLT-4, A549, HCT-116 Sulforhodamine B Potent anticancer activity
VIIi MOLT-4, A549, HCT-116 Sulforhodamine B Potent anticancer activity
VIIm MOLT-4, A549, HCT-116 Sulforhodamine B Potent anticancer activity

These findings highlight the potential for cyclopropylamine derivatives to exhibit cytotoxic activity and underscore the importance of in vitro screening to identify compounds with selective toxicity. Further studies employing a broader range of in vitro assays are needed to fully characterize the toxicological profile of this compound and its derivatives, including assessments of their effects on mitochondrial function, oxidative stress, and specific cellular signaling pathways.

Research into Adverse Outcome Pathways for Cyclopropylamine-based Compounds

An Adverse Outcome Pathway (AOP) is a conceptual framework that links a molecular initiating event (MIE) to an adverse outcome at a biological level of organization relevant to risk assessment. epa.govnih.govtoxicology.orgnih.govpmiscience.com The AOP framework provides a structured way to organize existing knowledge and identify key events (KEs) along the toxicity pathway. epa.govnih.govtoxicology.orgnih.govpmiscience.com

Currently, there are no established AOPs specifically for cyclopropylamine-based compounds in the public domain. However, based on the known biochemical interactions of cyclopropylamines, a putative AOP could be conceptualized.

Potential Molecular Initiating Event (MIE):

The inactivation of cytochrome P450 enzymes by this compound could serve as a potential MIE. atamanchemicals.com This event, involving the covalent modification or tight binding to the enzyme, disrupts its normal function in metabolizing endogenous and exogenous substances. atamanchemicals.comnih.gov

Potential Key Events (KEs):

Following the MIE, a cascade of key events could be triggered, including:

Altered Xenobiotic Metabolism: Inhibition of CYP450s would lead to altered metabolism of other co-administered drugs or environmental chemicals, potentially leading to increased toxicity.

Disrupted Endogenous Metabolism: P450 enzymes are crucial for the metabolism of endogenous compounds like steroids and fatty acids. Inhibition could disrupt these pathways, leading to hormonal imbalances or other physiological disturbances.

Formation of Reactive Metabolites: The metabolic activation of the cyclopropylamine moiety itself can lead to the formation of reactive intermediates that can cause cellular damage. acs.org

Oxidative Stress: The interaction with P450s and the generation of reactive species can lead to an imbalance in the cellular redox state, resulting in oxidative stress.

Covalent Adduct Formation: Reactive metabolites can form covalent adducts with cellular proteins and DNA, leading to protein dysfunction and genotoxicity. acs.org

Potential Adverse Outcomes (AOs):

The culmination of these key events could lead to various adverse outcomes at the organ and organism level, such as:

Hepatotoxicity: The liver is a primary site of drug metabolism and is rich in CYP450 enzymes, making it a potential target for toxicity. acs.org

Drug-Drug Interactions: Clinically significant adverse effects could arise from the altered metabolism of co-administered medications.

Carcinogenicity: If the compound or its metabolites are genotoxic, long-term exposure could potentially lead to cancer.

It is crucial to emphasize that this is a hypothetical AOP framework that requires substantial experimental data to validate the proposed MIE, KEs, and their causal linkages. The development of a robust AOP for cyclopropylamine-based compounds would be a valuable tool for predicting their potential toxicity and for guiding future research efforts.

Advanced Analytical Methodologies in N Propylcyclopropanamine Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation and purification of N-propylcyclopropanamine from reaction mixtures and for the assessment of its purity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are frequently employed, with the choice of method depending on the volatility and polarity of the analyte and its matrix.

Gas Chromatography (GC) is well-suited for the analysis of volatile amines like this compound. researchgate.net Separation is typically achieved on capillary columns coated with a nonpolar or medium-polarity stationary phase, such as dimethylpolysiloxane. researchgate.net Temperature programming is used to facilitate the elution of compounds with different boiling points. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. researchgate.net For complex mixtures or trace analysis, coupling GC with a mass spectrometer (GC-MS) provides enhanced selectivity and definitive identification. oaji.netresearchgate.net Challenges in GC analysis of amines include peak tailing due to their basic nature interacting with acidic silanol (B1196071) groups on the column surface; this can be mitigated by using base-deactivated columns or by adding a competing amine to the mobile phase. biotage.com

High-Performance Liquid Chromatography (HPLC) offers greater versatility for a wider range of amine compounds, including those that are less volatile or thermally labile. sielc.comchromatographyonline.com Reversed-phase HPLC (RP-HPLC) is a common approach, but short-chain amines like this compound may exhibit poor retention on standard C18 columns due to their limited hydrophobicity. sielc.com To overcome this, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be employed to achieve better separation of basic compounds. sielc.com The mobile phase composition, typically a mixture of acetonitrile (B52724) and water with an acidic modifier like formic or phosphoric acid, is critical for achieving optimal separation. sielc.com For mass spectrometry compatibility, volatile buffers such as ammonium (B1175870) formate (B1220265) or acetate (B1210297) are used instead of phosphoric acid. sielc.comsielc.com Derivatization with reagents like dansyl chloride can be performed prior to HPLC analysis to enhance UV or fluorescence detection, which is particularly useful for quantifying low concentrations of amines. chromatographyonline.comnih.gov

TechniqueStationary Phase (Column)Mobile Phase / Carrier GasDetectorKey Application
Gas Chromatography (GC)Dimethylpolysiloxane-coated capillary column (e.g., DB-624) researchgate.netNitrogen or Helium researchgate.netwaters.comFlame Ionization Detector (FID), Mass Spectrometry (MS) researchgate.netwaters.comPurity assessment of volatile amines, quantification of impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC)Reversed-Phase (e.g., Newcrom R1), Mixed-Mode Cation-Exchange (e.g., Primesep 200) sielc.comsielc.comAcetonitrile/Water with modifiers (e.g., formic acid, ammonium acetate) sielc.comsielc.comUV-Vis, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) sielc.comSeparation of complex amine mixtures, analysis of non-volatile derivatives. sielc.com

Mass Spectrometry Applications in this compound Derivative Identification

Mass Spectrometry (MS) is a powerful analytical technique for the structural elucidation and identification of this compound derivatives. When coupled with a chromatographic separation method (GC-MS or LC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, enabling confident identification of compounds in a mixture. waters.comresearchgate.net

In GC-MS analysis, Electron Ionization (EI) is a common ionization technique that generates a characteristic fragmentation pattern, often referred to as a "molecular fingerprint," which can be compared against spectral libraries for identification. waters.com For amines, the molecular ion peak may be weak or absent, but characteristic fragments resulting from alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) are typically prominent. Chemical Ionization (CI) is a softer ionization technique that produces a more abundant protonated molecular ion ([M+H]+), which helps to confirm the molecular weight of the parent compound. waters.com

LC-MS is particularly useful for analyzing less volatile or thermally sensitive derivatives of this compound. researchgate.netrsc.org Electrospray Ionization (ESI) is the most common ionization source used in LC-MS for amine analysis, typically operating in positive ion mode to generate protonated molecules ([M+H]+). researchgate.net Tandem mass spectrometry (MS/MS) can be used to further probe the structure of a derivative. In MS/MS, a specific precursor ion (e.g., the [M+H]+ ion of the derivative) is selected and fragmented to produce a spectrum of product ions. This fragmentation pattern provides detailed structural information. For example, in the analysis of N-nitroso derivatives of amines, characteristic losses of neutral fragments such as hydroxyl radicals (•OH, M-17) and nitric oxide (•NO, M-30) from the molecular ion have been observed, providing strong evidence for the presence of the nitrosamine (B1359907) functionality. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown derivative, significantly narrowing down the possibilities for its chemical formula. waters.comresearchgate.net

TechniqueIonization MethodTypical Ions ObservedKey Application
Gas Chromatography-Mass Spectrometry (GC-MS)Electron Ionization (EI), Chemical Ionization (CI) waters.comMolecular ion (M+), fragment ions (EI); Protonated molecule ([M+H]+) (CI) waters.comIdentification of volatile derivatives and impurities based on fragmentation patterns and library matching. oaji.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Electrospray Ionization (ESI) researchgate.netProtonated molecule ([M+H]+), product ions from fragmentation. researchgate.netStructural elucidation of non-volatile or thermally labile derivatives. rsc.orgsigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS)ESI, EIAccurate mass ions for formula determination.Determination of elemental composition of novel derivatives. waters.comresearchgate.net

Future Directions and Emerging Research Themes

Design and Synthesis of Novel N-Propylcyclopropanamine-based Scaffolds

The development of novel molecular scaffolds is a cornerstone of modern drug discovery, enabling the exploration of new chemical space and the identification of compounds with improved pharmacological properties. For this compound, future synthetic efforts are likely to focus on several key areas:

Stereoselective Synthesis: The creation of chiral centers is often crucial for biological activity. Future synthetic strategies will likely emphasize the development of efficient and scalable methods for the stereoselective synthesis of this compound derivatives. This could involve the use of chiral catalysts, asymmetric cyclopropanation reactions, and the resolution of racemic mixtures to isolate specific stereoisomers for biological evaluation.

Scaffold Diversification: To explore a wider range of biological targets, medicinal chemists will likely focus on diversifying the this compound scaffold. This can be achieved through various synthetic transformations, including:

Functionalization of the Propyl Chain: Introducing different functional groups onto the n-propyl chain can modulate the compound's polarity, lipophilicity, and ability to interact with biological targets.

Modification of the Cyclopropane (B1198618) Ring: The introduction of substituents on the cyclopropane ring can influence the molecule's conformation and electronic properties, potentially leading to enhanced target affinity and selectivity.

Incorporation into Larger Molecular Frameworks: Using this compound as a building block for the synthesis of more complex molecules, such as macrocycles or fused ring systems, could lead to the discovery of compounds with novel mechanisms of action.

Combinatorial Chemistry and High-Throughput Synthesis: The generation of libraries of this compound derivatives will be crucial for efficiently screening for new biological activities. The application of combinatorial chemistry principles and high-throughput synthesis techniques will enable the rapid production of a diverse set of analogs for pharmacological testing.

Exploration of New Pharmacological Targets for this compound Derivatives

While the specific pharmacological profile of this compound is not well-defined in the public domain, the cyclopropylamine (B47189) motif is present in a number of biologically active compounds, suggesting a range of potential targets. Future research will likely focus on systematically screening this compound derivatives against a broad array of pharmacological targets to uncover new therapeutic opportunities.

Central Nervous System (CNS) Targets: The lipophilic nature of the cyclopropyl (B3062369) group often facilitates blood-brain barrier penetration, making CNS targets a particularly attractive area of investigation. Potential targets could include:

Monoamine Oxidase (MAO) Enzymes: Tranylcypromine (B92988), a well-known MAO inhibitor, features a cyclopropylamine moiety. It is plausible that this compound derivatives could also exhibit inhibitory activity against MAO-A or MAO-B, with potential applications in the treatment of depression and neurodegenerative diseases.

Ion Channels and Transporters: The modulation of ion channels and neurotransmitter transporters is a key mechanism for many CNS-active drugs. This compound analogs could be screened for activity at targets such as sodium channels, calcium channels, and the dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters.

G-Protein Coupled Receptors (GPCRs): GPCRs represent a large and diverse family of drug targets. High-throughput screening of this compound libraries against a panel of CNS-relevant GPCRs could identify novel ligands with potential therapeutic value.

Oncology Targets: The unique conformational constraints imposed by the cyclopropane ring can lead to high-affinity interactions with enzyme active sites. This makes this compound derivatives interesting candidates for targeting enzymes involved in cancer progression, such as kinases and proteases.

Infectious Disease Targets: The development of new antimicrobial and antiviral agents is a critical global health priority. This compound scaffolds could be explored for their potential to inhibit key enzymes or processes in pathogenic microorganisms.

The following table summarizes potential pharmacological targets for this compound derivatives based on the known activities of related compounds.

Target ClassSpecific ExamplesPotential Therapeutic Area
EnzymesMonoamine Oxidase (MAO-A, MAO-B), Kinases, ProteasesDepression, Neurodegenerative Diseases, Cancer
Ion ChannelsSodium Channels, Calcium ChannelsEpilepsy, Pain
TransportersDopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET)Depression, ADHD
ReceptorsG-Protein Coupled Receptors (GPCRs)Various CNS and peripheral disorders

Translational Research Opportunities for this compound Analogs

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound analogs that demonstrate promising in vitro and in vivo activity, several translational research opportunities exist.

Preclinical Development: Promising lead compounds will need to undergo rigorous preclinical evaluation to assess their pharmacokinetic properties (absorption, distribution, metabolism, and excretion), as well as their safety and toxicity profiles. This data is essential for determining the feasibility of advancing a compound to clinical trials.

Biomarker Discovery: Identifying biomarkers that can predict a patient's response to a particular this compound-based therapy will be crucial for personalized medicine approaches. This could involve genetic screening, proteomics, or imaging studies to identify patient populations most likely to benefit from treatment.

Clinical Trials: For compounds with a favorable preclinical profile, the ultimate goal is to evaluate their safety and efficacy in human clinical trials. These studies are conducted in a phased manner, starting with small-scale safety studies in healthy volunteers and progressing to larger-scale efficacy trials in patients.

The successful translation of this compound analogs from the laboratory to the clinic will require a multidisciplinary effort involving medicinal chemists, pharmacologists, toxicologists, and clinicians. While significant research is still needed, the unique chemical properties of the this compound scaffold make it a compelling starting point for the discovery of new and innovative medicines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.